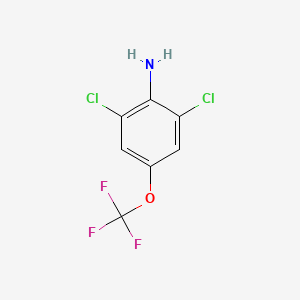

2,6-Dichloro-4-(trifluoromethoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F3NO/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKISQWQHZULEEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350846 | |

| Record name | 2,6-Dichloro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99479-66-0 | |

| Record name | 2,6-Dichloro-4-(trifluoromethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99479-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-4-(trifluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-4-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-(trifluoromethoxy)aniline is a halogenated aromatic amine with the CAS Number 99479-66-0. Its unique structure, featuring a chlorinated aniline core combined with a trifluoromethoxy group, makes it a significant building block in organic synthesis. The presence of chlorine atoms and the trifluoromethoxy group modulates the reactivity of the aniline and the aromatic system, rendering it a versatile intermediate for the synthesis of complex molecules. This compound is particularly noted for its application as an intermediate in the development of agrochemicals and pharmaceuticals. The trifluoromethoxy group can enhance lipophilicity, a key factor in the efficacy of some active ingredients.

Core Physicochemical Properties

The distinct properties of this compound are foundational to its utility in chemical synthesis. A summary of its key physicochemical data is presented below. It is important to note that while some data are readily available, other specific experimental values such as boiling point, density, pKa, and logP are not widely reported in public literature, often due to the compound's primary role as a synthetic intermediate rather than a final product.

| Property | Value | Reference |

| CAS Number | 99479-66-0 | |

| Molecular Formula | C₇H₄Cl₂F₃NO | |

| Molecular Weight | 246.01 g/mol | |

| Appearance | White to gray to brown powder to crystal | |

| Melting Point | 30 - 34 °C | |

| Refractive Index | n20D 1.49 | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| logP | Data not available |

General Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by its functional groups: the primary amine, the aromatic ring, and the electron-withdrawing chloro and trifluoromethoxy substituents. This combination allows for a variety of chemical transformations. The diagram below illustrates the principal reaction types available to this molecule.

Caption: Key reaction pathways for this compound.

Experimental Protocols

Detailed experimental protocols for determining the specific physicochemical properties of this compound are not extensively published. However, standard methodologies for organic compounds can be applied.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for a solid compound.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a melting point apparatus (such as a Thiele tube with heating oil or a digital melting point device).

-

Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range indicates the melting point. A sharp melting range (0.5-1.0 °C) is characteristic of a pure compound.

The workflow for this procedure is outlined below.

Caption: Workflow for Melting Point Determination.

Solubility Assessment (Qualitative)

A qualitative assessment of solubility in various solvents is essential for planning synthetic routes and purification procedures.

Methodology:

-

Solvent Selection: A range of standard laboratory solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are selected.

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a fixed volume of a solvent (e.g., 1 mL).

-

Observation: The mixture is agitated at a constant temperature (e.g., room temperature). The degree of dissolution is observed and categorized (e.g., soluble, partially soluble, insoluble). For quantitative analysis, a saturated solution would be prepared and the concentration of the dissolved solute determined analytically, for instance, by HPLC-UV.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. While a comprehensive dataset of all its physicochemical properties is not fully available in the public domain, its known characteristics, such as its melting point and molecular structure, provide a solid foundation for its application in the synthesis of novel compounds in the pharmaceutical and agrochemical industries. The standard experimental protocols outlined provide a framework for researchers to determine its properties in a laboratory setting.

In-Depth Technical Guide: 2,6-Dichloro-4-(trifluoromethoxy)aniline

CAS Number: 99479-66-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dichloro-4-(trifluoromethoxy)aniline, a fluorinated aromatic amine of significant interest in the fields of pharmaceutical and agrochemical research. This document details its chemical properties, synthesis, and known applications, with a focus on its role in drug development.

Core Compound Properties

This compound is a substituted aniline featuring two chlorine atoms and a trifluoromethoxy group attached to the benzene ring. This unique combination of substituents imparts desirable physicochemical properties, making it a valuable building block in organic synthesis.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 99479-66-0 | [1] |

| Molecular Formula | C₇H₄Cl₂F₃NO | [1] |

| Molecular Weight | 246.01 g/mol | [1] |

| Appearance | White to gray to brown powder or crystalline solid | |

| Melting Point | 30 - 34 °C | |

| Boiling Point | 60-62 °C | |

| Purity | ≥98% (GC) | |

| InChI Key | FKISQWQHZULEEG-UHFFFAOYSA-N | |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)N)Cl)OC(F)(F)F |

Synthesis and Reactivity

A plausible synthetic approach for this compound could be conceptualized based on established organic chemistry principles. A potential synthetic workflow is outlined below.

Caption: Conceptual Synthetic Workflow for this compound.

The reactivity of this compound is primarily dictated by the amino group and the substituted aromatic ring. The amino group can undergo various reactions such as diazotization, acylation, and alkylation. The aromatic ring, influenced by the directing effects of the chloro and trifluoromethoxy substituents, can participate in electrophilic aromatic substitution reactions.

Role in Drug Discovery and Development

The incorporation of fluorine-containing functional groups, such as the trifluoromethoxy group, is a widely employed strategy in modern drug design. The trifluoromethoxy group offers several advantages that can significantly enhance the pharmacological profile of a drug candidate.

Physicochemical and Pharmacokinetic Advantages

The trifluoromethoxy group is a strong electron-withdrawing substituent that can profoundly influence the properties of a molecule:

-

Enhanced Lipophilicity : The -OCF₃ group increases a molecule's ability to dissolve in lipids, which can improve its penetration of cellular membranes and enhance oral bioavailability.

-

Metabolic Stability : The carbon-fluorine bonds in the trifluoromethoxy group are highly stable and resistant to metabolic degradation by enzymes such as cytochrome P450s. This can lead to a longer half-life of the drug in the body.

-

Modulation of pKa : The electron-withdrawing nature of the trifluoromethoxy group can lower the pKa of nearby basic functional groups, which can be crucial for optimizing drug-receptor interactions and solubility.

The logical relationship of how these properties contribute to improved drug candidates is illustrated below.

Caption: Impact of the Trifluoromethoxy Group on Drug Properties.

Applications as a Pharmaceutical Intermediate

This compound serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Its utility lies in its pre-functionalized structure, which allows for the efficient construction of diverse molecular scaffolds. While specific signaling pathways directly involving this compound are not documented, its derivatives are of interest in various therapeutic areas. The general workflow for its use in drug development is depicted below.

Caption: Role as an Intermediate in Drug Development Workflow.

Agrochemical Applications

Similar to its role in pharmaceuticals, this compound is a valuable intermediate in the agrochemical industry.[1] The trifluoromethoxy group can enhance the efficacy and environmental stability of active ingredients in herbicides and fungicides.[1]

Safety and Handling

As with any chemical intermediate, proper safety precautions should be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

This technical guide serves as a foundational resource for professionals working with this compound. Further research into its synthesis and biological activity will undoubtedly uncover new applications for this versatile compound.

References

Technical Guide: 2,6-Dichloro-4-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dichloro-4-(trifluoromethoxy)aniline, a versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and material science sectors.

Core Compound Data

This compound is a substituted aniline that serves as a critical building block in organic synthesis. Its molecular structure, featuring a dichlorinated benzene ring with an amine group and a trifluoromethoxy group, imparts unique properties that are leveraged in the development of a wide range of specialized chemicals.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 246.01 g/mol | [1][2] |

| CAS Number | 99479-66-0 | [1][2] |

| Molecular Formula | C₇H₄Cl₂F₃NO | [1][2] |

| Appearance | White to gray to brown powder/crystal | [1] |

| Melting Point | 30 - 34 °C | [1] |

| Refractive Index | n20D 1.49 | [1] |

| Purity | ≥ 98% (GC) | [1] |

| IUPAC Name | This compound | [2] |

| SMILES | NC1=C(Cl)C=C(OC(F)(F)F)C=C1Cl | [2] |

| InChI Key | FKISQWQHZULEEG-UHFFFAOYSA-N | [2] |

Applications and Utility

The unique substitution pattern of this compound makes it a valuable intermediate in several fields. The trifluoromethoxy group can enhance the lipophilicity of target molecules, which is a desirable trait for improving the efficacy of active ingredients in both pharmaceuticals and agrochemicals.[1] The chlorinated and fluorinated nature of the compound also contributes to the chemical stability and biological activity of its derivatives.

Key application areas include:

-

Agrochemicals: It is a crucial intermediate in the synthesis of modern herbicides and fungicides. Its structure contributes to the biological activity and stability of the final crop protection products.[1]

-

Pharmaceuticals: This compound is utilized in the development of various pharmaceutical agents. It serves as a starting material for drugs targeting a range of diseases, where its structure can enhance therapeutic efficacy.[1]

-

Material Science: this compound is incorporated into polymers and coatings to improve chemical resistance and durability, which is essential for many industrial applications.[1]

-

Analytical Chemistry: It can be used as a reagent in various analytical methods to aid in the detection and quantification of other chemical substances.[1]

-

Environmental Monitoring: The compound is used in studies focused on the degradation of pollutants, contributing to environmental protection efforts.[1]

Synthesis and Workflow

While specific, detailed experimental protocols for the industrial synthesis of this compound are typically proprietary, the general synthetic workflow can be logically illustrated. The synthesis would involve the introduction of the chloro, trifluoromethoxy, and amino groups onto a benzene ring through a series of regioselective reactions. The amine group provides a reactive handle for further chemical modifications, making it a versatile building block.

The following diagram illustrates the logical workflow from this intermediate to its various applications.

Caption: Logical workflow of this compound as an intermediate.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory or industrial setting. The following is a summary of its hazard profile and recommended safety precautions.

Hazard Identification

The compound is classified with the following hazard statements:

Recommended Precautions

When handling this compound, the following precautionary measures should be taken:

-

P271: Use only outdoors or in a well-ventilated area.[3]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P405: Store locked up.[4]

Standard laboratory procedures should be followed, including the use of a fume hood and appropriate personal protective equipment (PPE). In case of fire, use extinguishing media suitable for the surrounding area; the compound itself is not considered a significant fire risk, though its containers may burn.[3]

For detailed and lot-specific safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2,6-Dichloro-4-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies required for the complete structure elucidation of 2,6-dichloro-4-(trifluoromethoxy)aniline. This halogenated and fluorinated aniline derivative is a valuable building block in the synthesis of agrochemicals and pharmaceuticals, where its unique substitution pattern can impart desirable physicochemical and biological properties.[1] This document outlines the key spectroscopic techniques and experimental protocols necessary to confirm its molecular structure, serving as a practical reference for researchers in organic synthesis and medicinal chemistry.

Physicochemical Properties

A foundational step in the characterization of any compound is the determination of its basic physical and chemical properties. These constants provide initial confirmation of the substance's identity and purity.

| Property | Value | Reference |

| CAS Number | 99479-66-0 | [1][2][3][4] |

| Molecular Formula | C₇H₄Cl₂F₃NO | [2][3][4] |

| Molecular Weight | 246.01 g/mol | [2][3][4] |

| Appearance | Brown to Colorless Powder, Low Melting Solid or Crystalline Needles | [5] |

| Melting Point | 30-34°C | [2][3][5] |

| Boiling Point | 60-62°C | [3] |

| IUPAC Name | This compound | [2][3] |

| SMILES | NC1=C(Cl)C=C(OC(F)(F)F)C=C1Cl | [3][5] |

| InChI Key | FKISQWQHZULEEG-UHFFFAOYSA-N | [2][3] |

Spectroscopic Structure Elucidation

The definitive confirmation of the molecular structure of this compound relies on a combination of modern spectroscopic techniques. The following sections detail the experimental protocols and expected data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Note: Publicly available experimental spectroscopic data for this compound is limited. The data presented in the following tables are predicted values based on established principles of spectroscopy and analysis of structurally similar compounds. These serve as an illustrative guide for what researchers should expect to observe.

Below is a diagram of the target molecule with atoms numbered for reference in the subsequent data tables.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

-

Sample Preparation: Accurately weigh 10-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, high-quality 5 mm NMR tube.[6] CDCl₃ is a common choice for nonpolar organic compounds.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.[6]

-

Data Acquisition:

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, acquire 16-64 scans with a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, acquire 1024 or more scans with a wider spectral width and a relaxation delay of 2-5 seconds. Proton decoupling (e.g., Waltz-16) should be applied to obtain singlet peaks for all carbons.

-

For ¹⁹F NMR, use an appropriate probe and acquire spectra with a suitable spectral width to encompass the trifluoromethoxy group signal.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

The symmetry of the molecule simplifies the ¹H NMR spectrum significantly. The two aromatic protons are chemically equivalent, as are the two amine protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | Singlet | 2H | H-3, H-5 |

| ~4.0-5.0 | Broad Singlet | 2H | NH ₂ (H-8, H-9) |

-

Rationale: The aromatic protons (H-3, H-5) are flanked by chlorine and trifluoromethoxy-substituted carbons. The electron-withdrawing nature of these groups will deshield the protons, shifting them downfield. Due to the plane of symmetry, they are equivalent and will appear as a single peak. The amine protons are exchangeable, and their signal is often broad. Its chemical shift can vary significantly with concentration and solvent.

Due to molecular symmetry, only four distinct aromatic carbon signals and one trifluoromethoxy carbon signal are expected.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~145-150 | C-4 (bearing -OCF₃) |

| ~140-145 | C-1 (bearing -NH₂) |

| ~122.0 (quartet, J ≈ 257 Hz) | C F₃ (C-13) |

| ~120-125 | C-3, C-5 |

| ~115-120 | C-2, C-6 (bearing -Cl) |

-

Rationale: The carbons directly attached to the electronegative oxygen (C-4) and nitrogen (C-1) atoms are expected to be the most downfield. The carbon of the trifluoromethoxy group (C-13) will appear as a quartet due to coupling with the three fluorine atoms. The carbons bearing chlorine atoms (C-2, C-6) and the carbons bearing hydrogen atoms (C-3, C-5) will appear in the typical aromatic region, with their exact shifts influenced by the combined electronic effects of all substituents.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -58 to -60 | Singlet | OF ₃ |

-

Rationale: The trifluoromethoxy group is expected to produce a single sharp resonance in the ¹⁹F NMR spectrum, as the three fluorine atoms are equivalent and there are no adjacent protons or other fluorine atoms to couple with. The chemical shift is typical for an aromatic -OCF₃ group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

-

Ionization Method: Electron Impact (EI) ionization is a standard method for volatile, thermally stable small molecules and typically provides rich fragmentation patterns. For a potentially less stable molecule or to ensure observation of the molecular ion, a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) could also be used.

-

Sample Introduction: Introduce the sample via a direct insertion probe for solids or via Gas Chromatography (GC-MS) for a purified, volatile sample.

-

Mass Analyzer: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to obtain accurate mass measurements, which can be used to confirm the elemental composition. A standard quadrupole analyzer is sufficient for nominal mass determination.

-

Data Acquisition: Acquire data over a mass-to-charge (m/z) range of approximately 50-350 Da to ensure capture of the molecular ion and significant fragments.

The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. Chlorine has two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A fragment with two chlorine atoms will exhibit three peaks (M+, M+2, M+4) in an approximate ratio of 9:6:1.

| m/z (for ³⁵Cl isotopes) | Predicted Fragment Ion | Significance |

| 245 | [C₇H₄Cl₂F₃NO]⁺ | Molecular Ion (M⁺) |

| 210 | [M - Cl]⁺ | Loss of a chlorine atom |

| 176 | [M - OCF₃]⁺ | Loss of the trifluoromethoxy radical |

| 148 | [C₆H₂Cl₂N]⁺ | Further fragmentation |

-

Rationale: The molecular ion peak at m/z 245 (for the C₇H₄³⁵Cl₂F₃NO isotopologue) should be observable. The M+2 peak at m/z 247 and the M+4 peak at m/z 249 will appear with relative intensities of approximately 66% and 10% of the M+ peak, respectively, confirming the presence of two chlorine atoms. Common fragmentation pathways would include the loss of a chlorine atom or the trifluoromethoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Sample Preparation:

-

Solid: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Alternative (Solid/Low-Melting Solid): Use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the neat sample directly onto the ATR crystal.

-

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Spectral Range: Scan the mid-infrared range, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) must be recorded and subtracted from the sample spectrum.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3300 (two bands) | N-H stretch | Primary Amine (-NH₂) |

| 1620-1580 | N-H bend | Primary Amine (-NH₂) |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1280-1150 (strong) | C-F stretch | Trifluoromethoxy (-OCF₃) |

| 1250-1200 | Asymmetric C-O-C stretch | Aryl Ether |

| 1070-1020 | Symmetric C-O-C stretch | Aryl Ether |

| 850-750 | C-Cl stretch | Aryl Chloride |

-

Rationale: The primary amine group should give rise to two characteristic N-H stretching bands. The aromatic ring will show C=C stretching absorptions. The most intense bands in the spectrum are likely to be the C-F stretching vibrations from the trifluoromethoxy group. The C-O ether linkage and the C-Cl bonds will also produce characteristic absorptions in the fingerprint region.

Workflow and Logic Diagrams

Visualizing the process is key to a systematic approach for structure elucidation.

Overall Structure Elucidation Workflow

The logical flow from receiving an unknown sample to confirming its structure as this compound is depicted below.

Caption: Logical workflow for the structure elucidation of an unknown compound.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates the key fragmentation steps expected in the EI-MS of the target molecule.

Caption: Predicted major fragmentation pathways in mass spectrometry.

Conclusion

The structural confirmation of this compound is achieved through a synergistic application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The key identifying features are: a simple ¹H NMR spectrum showing a single aromatic environment; a ¹³C NMR spectrum consistent with the molecule's symmetry; a characteristic M+/M+2/M+4 isotopic cluster in the mass spectrum confirming the presence of two chlorine atoms; and IR absorptions corresponding to a primary amine, an aryl-OCF₃ group, and aryl chlorides. This guide provides the necessary theoretical framework and procedural outlines for researchers to confidently elucidate and verify the structure of this important chemical intermediate.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. hpc-standards.com [hpc-standards.com]

- 3. Jiangsu Tuoqiu Agriculture Chemical Co., Ltd.--2,6-dichloro-4-(trifluoromethyl)aniline 95%、80%|24279-39-8 [tuoqiu.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: 2,6-Dichloro-4-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical properties of 2,6-dichloro-4-(trifluoromethoxy)aniline (CAS No. 99479-66-0), a notable halogenated aniline derivative. Due to its unique substitution pattern, featuring a trifluoromethoxy group and two chlorine atoms, this compound is of interest in various fields of chemical synthesis, including agrochemicals and pharmaceuticals. This document outlines its known properties and presents standardized methodologies for its spectral analysis. A general workflow for the acquisition and interpretation of spectral data is also provided. It should be noted that as of the date of this publication, detailed experimental spectral data for this compound is not widely available in the public domain.

Physicochemical Properties

The known physical and chemical properties of this compound have been aggregated from various chemical supplier databases and are summarized below.

| Property | Value |

| CAS Number | 99479-66-0 |

| Molecular Formula | C₇H₄Cl₂F₃NO |

| Molecular Weight | 246.01 g/mol |

| Melting Point | 32°C to 34°C |

| Appearance | Brown to Colorless Solid |

| Purity | Typically ≥95% (GC) |

Spectral Data Summary

A comprehensive search of public scientific databases and literature has revealed a notable lack of published quantitative spectral data for this compound. While some commercial suppliers indicate the availability of an infrared spectrum that is "authentic" or an NMR spectrum that "conforms to the structure," the actual data sets, including peak lists and spectral images, are not publicly accessible.

Therefore, this guide will instead focus on the standard experimental protocols that would be employed to acquire and characterize this compound using modern spectroscopic techniques.

Experimental Protocols for Spectral Analysis

The following sections detail the standard methodologies for obtaining key spectral data for a novel or uncharacterized organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR):

-

Sample Preparation: A sample of approximately 5-10 mg of this compound would be dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrumentation: Data would be acquired on a 400 MHz or 500 MHz NMR spectrometer.

-

Acquisition Parameters: Standard acquisition parameters would include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans would be co-added to achieve an adequate signal-to-noise ratio.

-

Expected Signals: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine (-NH₂) protons. The aromatic protons would likely appear as a singlet or a complex multiplet in the aromatic region (typically 6.5-8.0 ppm), while the amine protons would present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

-

-

¹³C NMR (Carbon-13 NMR):

-

Sample Preparation: A more concentrated sample, typically 20-50 mg, in the same deuterated solvent would be used.

-

Instrumentation: The same spectrometer as for ¹H NMR would be employed.

-

Acquisition Parameters: A proton-decoupled pulse sequence would be used to simplify the spectrum to single lines for each unique carbon atom. A 90° pulse angle and a longer relaxation delay (e.g., 2-5 seconds) are common. A larger number of scans (several hundred to thousands) is typically required due to the low natural abundance of ¹³C.

-

Expected Signals: The ¹³C NMR spectrum would show distinct signals for the carbon atoms of the benzene ring and the trifluoromethoxy group. The carbon attached to the trifluoromethoxy group would likely appear as a quartet due to coupling with the fluorine atoms.

-

Infrared (IR) Spectroscopy

-

Methodology: Attenuated Total Reflectance (ATR) is the most common and convenient method. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used.

-

Data Acquisition: The spectrum would typically be recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first, followed by the sample spectrum. Typically, 16 or 32 scans are co-added and averaged.

-

Expected Absorptions: Key expected vibrational bands would include N-H stretching of the amine group (typically two bands in the 3300-3500 cm⁻¹ region for a primary amine), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (1450-1600 cm⁻¹), C-N stretching (1250-1350 cm⁻¹), C-O stretching of the trifluoromethoxy group, and strong C-F stretching bands (typically in the 1000-1300 cm⁻¹ region). The C-Cl stretching vibrations would appear at lower frequencies (typically below 800 cm⁻¹).

Mass Spectrometry (MS)

-

Methodology: Electron Ionization (EI) is a common technique for this type of molecule. The sample would be introduced into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).

-

Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, would be used.

-

Data Acquisition: In EI mode, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Expected Fragments: The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (246.01 g/mol ). The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes). Common fragmentation patterns for anilines could also be observed.

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound like this compound.

Caption: A generalized workflow for the spectral analysis of an organic compound.

Conclusion

This compound is a compound with significant potential in synthetic chemistry. While its detailed, publicly available spectral data is currently limited, this guide provides the standard, accepted methodologies for its comprehensive analysis using NMR, IR, and mass spectrometry. The application of these techniques, following the outlined workflow, would enable researchers to unequivocally confirm the structure and purity of synthesized batches of this compound, facilitating its use in further research and development.

In-depth NMR Analysis of 2,6-Dichloro-4-(trifluoromethoxy)aniline: A Technical Guide

To the valued researcher,

Following an extensive search for experimental ¹H and ¹³C NMR data for 2,6-Dichloro-4-(trifluoromethoxy)aniline, we regret to inform you that no publicly available, indexed spectra or detailed experimental protocols for this specific compound could be located. Our comprehensive search included inquiries using the compound name, CAS number (99479-66-0), and various related chemical identifiers across a wide range of scientific databases and literature. While the existence of the compound is confirmed by several chemical suppliers, the corresponding experimental NMR characterization data does not appear to be readily accessible in the public domain.

In lieu of the requested data, and to provide a valuable resource that aligns with the structural and analytical queries of your request, we have compiled an in-depth technical guide on the NMR analysis of the closely related and more thoroughly documented compound, 2,6-Dichloro-4-(trifluoromethyl)aniline . This guide is intended to serve as a practical reference, demonstrating the expected analytical workflow and data presentation for a compound of this nature.

Technical Guide: NMR Analysis of 2,6-Dichloro-4-(trifluoromethyl)aniline

This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) analysis of 2,6-Dichloro-4-(trifluoromethyl)aniline, a key intermediate in various chemical syntheses. The following sections present predicted NMR data, a generalized experimental protocol for acquiring such data, and a logical workflow for the analysis process.

Predicted NMR Spectral Data

Due to the absence of experimentally derived public data, the following tables summarize predicted ¹H and ¹³C NMR spectral data for 2,6-Dichloro-4-(trifluoromethyl)aniline. These predictions are based on established NMR prediction algorithms and provide an estimation of the chemical shifts and coupling patterns expected for this molecule.

Table 1: Predicted ¹H NMR Data for 2,6-Dichloro-4-(trifluoromethyl)aniline

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.7 | Singlet | 2H | H-3, H-5 (Aromatic) |

| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data for 2,6-Dichloro-4-(trifluoromethyl)aniline

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C-1 (C-NH₂) |

| ~118 | C-2, C-6 (C-Cl) |

| ~128 (quartet, J ≈ 3-4 Hz) | C-3, C-5 |

| ~120 (quartet, J ≈ 30-40 Hz) | C-4 (C-CF₃) |

| ~123 (quartet, J ≈ 270-280 Hz) | -CF₃ |

Experimental Protocol: NMR Spectroscopy

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra of aromatic amines such as 2,6-Dichloro-4-(trifluoromethyl)aniline.

2.1. Sample Preparation

-

Accurately weigh approximately 5-10 mg of 2,6-Dichloro-4-(trifluoromethyl)aniline.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, briefly vortex the tube.

-

If required, add a small amount of an internal standard, such as Tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 250 ppm, centered around 125 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Temperature: 298 K (25 °C).

-

2.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical workflow for the NMR analysis of a chemical compound like 2,6-Dichloro-4-(trifluoromethyl)aniline.

Caption: NMR Analysis Workflow.

We trust this guide on the related compound, 2,6-Dichloro-4-(trifluoromethyl)aniline, will be a useful resource for your research endeavors. Should experimental data for this compound become publicly available in the future, this framework can be readily adapted for its analysis.

In-Depth Technical Guide to the Infrared Spectroscopy of 2,6-Dichloro-4-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy of 2,6-dichloro-4-(trifluoromethoxy)aniline. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents a detailed analysis based on the known vibrational frequencies of its constituent functional groups and comparative data from the closely related compound, 2,6-dichloro-4-(trifluoromethyl)aniline. The information herein serves as a robust resource for spectral interpretation, experimental design, and quality control in research and development settings.

Core Data Presentation: Expected Infrared Absorption Bands

The following table summarizes the expected characteristic infrared absorption peaks for this compound. These assignments are based on established group frequencies for aromatic amines, halogenated aromatic compounds, and ethers containing trifluoromethyl groups. The intensity and exact wavenumber of these bands can be influenced by the electronic effects of the substituents on the aniline ring and the physical state of the sample.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3450 - 3350 | Medium | Asymmetric and Symmetric N-H Stretch | Primary Amine (-NH₂) |

| ~3100 - 3000 | Weak to Medium | Aromatic C-H Stretch | Aromatic Ring |

| ~1620 - 1580 | Medium to Strong | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| ~1570 - 1470 | Medium to Strong | C=C Stretching | Aromatic Ring |

| ~1250 - 1150 | Strong | Asymmetric C-O-C Stretch | Trifluoromethoxy (-OCF₃) |

| ~1100 - 1000 | Strong | Symmetric C-O-C Stretch & C-F Stretch | Trifluoromethoxy (-OCF₃) |

| ~850 - 750 | Strong | C-Cl Stretch | Dichloro-substituted Ring |

| ~900 - 675 | Strong | Out-of-plane C-H Bending | Aromatic Ring |

Experimental Protocols

To obtain a high-quality FTIR spectrum of this compound, which is a solid at room temperature, two primary sampling techniques are recommended: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Potassium Bromide (KBr) Pellet Method

This classic technique involves dispersing the solid sample in a dry, IR-transparent matrix.

Materials and Equipment:

-

This compound sample

-

FTIR grade Potassium Bromide (KBr), thoroughly dried

-

Agate mortar and pestle

-

Pellet press with a die

-

Vacuum pump (optional, but recommended)

-

FTIR spectrometer

Procedure:

-

Drying: Dry the KBr powder in an oven at 110°C for at least 2-4 hours to remove any adsorbed water, which can interfere with the spectrum.

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

-

Grinding and Mixing: Transfer the sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This step is crucial for reducing particle size and minimizing light scattering.

-

Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and apply pressure using a hydraulic press (typically 7-10 tons) for several minutes. Applying a vacuum during pressing can help to remove trapped air and improve the transparency of the pellet.

-

Sample Analysis: Carefully remove the resulting transparent or translucent KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record the background spectrum (of the empty sample compartment) and then the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid, and non-destructive technique that requires minimal sample preparation.

Materials and Equipment:

-

This compound sample

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

-

Spatula

Procedure:

-

Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum with the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.

-

Pressure Application: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact with the crystal surface.

-

Data Acquisition: Collect the FTIR spectrum of the sample. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

-

Cleaning: After the measurement, clean the ATR crystal surface thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the FTIR analysis of this compound.

Caption: Workflow for FTIR analysis of a solid sample.

Caption: Correlation of functional groups and IR bands.

Mass Spectrometry of 2,6-Dichloro-4-(trifluoromethoxy)aniline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-(trifluoromethoxy)aniline is a halogenated aromatic amine with potential applications in pharmaceutical and agrochemical research. Its structural complexity, featuring chlorine, fluorine, and nitrogen heteroatoms, presents a unique profile for mass spectrometric analysis. Understanding its behavior under various ionization techniques and its characteristic fragmentation patterns is crucial for its identification, characterization, and quantification in complex matrices. This technical guide provides an overview of the anticipated mass spectrometric analysis of this compound.

While specific experimental mass spectra for this compound are not publicly available in the searched scientific literature, this guide will infer its likely mass spectrometric behavior based on the known fragmentation patterns of structurally related compounds, such as halogenated anilines and molecules containing the trifluoromethoxy group.

Predicted Mass Spectrometric Behavior

Molecular Ion:

The nominal molecular weight of this compound (C₇H₄Cl₂F₃NO) is 245 g/mol . Due to the presence of two chlorine atoms, the molecular ion region in a mass spectrum will exhibit a characteristic isotopic pattern. The two most abundant isotopes of chlorine are ³⁵Cl and ³⁷Cl. Therefore, the molecular ion will appear as a cluster of peaks, with the most intense peaks corresponding to [M]⁺ (containing two ³⁵Cl atoms), [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl atom), and [M+4]⁺ (containing two ³⁷Cl atoms). The expected relative intensity ratio of these peaks will be approximately 9:6:1.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound

| Ion | m/z (Nominal) | Relative Abundance (%) |

| [C₇H₄³⁵Cl₂F₃NO]⁺ | 245 | 100 (Reference) |

| [C₇H₄³⁵Cl³⁷ClF₃NO]⁺ | 247 | ~65 |

| [C₇H₄³⁷Cl₂F₃NO]⁺ | 249 | ~10 |

Anticipated Fragmentation Pathways under Electron Ionization (EI)

Electron ionization (EI) is a hard ionization technique that typically induces extensive fragmentation, providing valuable structural information. The fragmentation of this compound is expected to be driven by the presence of the chloro, amino, and trifluoromethoxy functional groups.

A logical fragmentation pathway would likely involve the following steps:

-

Loss of a Chlorine Atom: Initial fragmentation may involve the loss of a chlorine radical (Cl•) from the molecular ion to form a relatively stable radical cation.

-

Loss of COCF₃: The trifluoromethoxy group can undergo fragmentation, potentially through the loss of a trifluorocarbonyl radical (•COCF₃) or related neutral fragments.

-

Loss of HCN: A common fragmentation pathway for anilines involves the elimination of hydrogen cyanide (HCN) from the aromatic ring after initial fragmentation.

-

Ring Fissions: Subsequent fragmentations may involve cleavage of the aromatic ring, leading to smaller fragment ions.

Below is a conceptual diagram illustrating a plausible fragmentation pathway.

Caption: A conceptual fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

While a specific protocol for this compound is not available, a general methodology for analyzing similar aromatic compounds by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.

1. Sample Preparation:

-

Dissolve a small amount (e.g., 1 mg) of this compound in a suitable volatile organic solvent (e.g., 1 mL of dichloromethane or methanol).

-

Perform serial dilutions to achieve a final concentration appropriate for GC-MS analysis (typically in the range of 1-10 µg/mL).

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: A suitable solvent delay should be set to prevent filament damage from the solvent peak (e.g., 3 minutes).

Conclusion

The mass spectrometric analysis of this compound is anticipated to yield a characteristic molecular ion cluster and a series of fragment ions resulting from the loss of its functional groups. While experimental data is currently lacking in the public domain, the principles of mass spectrometry and knowledge of fragmentation patterns of related compounds allow for a reasoned prediction of its behavior. The experimental protocol outlined provides a starting point for researchers seeking to analyze this compound. Further empirical studies are necessary to fully elucidate and confirm its mass spectral characteristics.

Technical Guide: Solubility Profile of 2,6-Dichloro-4-(trifluoromethoxy)aniline in Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the solubility of 2,6-Dichloro-4-(trifluoromethoxy)aniline in organic solvents. Extensive searches for quantitative solubility data for this specific compound have not yielded precise numerical values in publicly available literature. However, qualitative information for the structurally similar compound, 2,6-Dichloro-4-(trifluoromethyl)aniline, indicates it is generally soluble in various organic solvents while being insoluble in water.[1] The trifluoromethoxy group in the target compound is known to enhance lipophilicity, suggesting a similar or greater solubility in organic media.[2]

Given the absence of specific quantitative data, this guide provides detailed, established experimental protocols to enable researchers to determine the solubility of this compound in their solvents of interest. The methodologies outlined below are standard and robust for generating reliable solubility data.

Physicochemical Properties of a Structurally Related Compound

While specific data for this compound is scarce, the properties of the related compound, 2,6-Dichloro-4-(trifluoromethyl)aniline, can offer some initial insights.

| Property | Value |

| Molecular Formula | C7H4Cl2F3N |

| Molecular Weight | 230.01 g/mol [3] |

| Melting Point | 34 - 36 °C[4] |

| Boiling Point | 60 - 62 °C at 1 hPa[4] |

| Appearance | Colorless solid[3] |

| Water Solubility | Insoluble[1] |

| Organic Solvent Solubility | Soluble in various organic solvents[1] |

Experimental Protocols for Solubility Determination

The following sections detail two widely accepted methods for determining the solubility of a solid compound in an organic solvent: the gravimetric method and the spectrophotometric method.

Gravimetric Method

The gravimetric method is a direct and straightforward technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Experimental Workflow:

Detailed Steps:

-

Preparation of Saturated Solution : Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-capped vial). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration : Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or rotator is recommended.

-

Phase Separation : Allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.

-

Sample Extraction : Carefully extract a known volume of the clear supernatant.

-

Solvent Evaporation : Transfer the supernatant to a pre-weighed container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Drying and Weighing : Dry the residue to a constant weight in a vacuum oven. The final weight of the container with the dried solute is recorded.

-

Calculation : The solubility can be calculated as follows:

Solubility (g/L) = (Mass of dried solute) / (Volume of supernatant taken)

Spectrophotometric Method (UV-Vis)

Spectrophotometric methods offer a more sensitive and often faster alternative, especially for compounds with low solubility. These methods rely on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the analyte. A calibration curve must first be established.

Experimental Workflow:

Detailed Steps:

-

Preparation of Calibration Curve :

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Create a series of standard solutions by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration and determine the equation of the line using linear regression.

-

-

Preparation and Analysis of Saturated Solution :

-

Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method (Steps 1 and 2).

-

Extract a known volume of the clear supernatant.

-

Dilute the supernatant with a known volume of the solvent to ensure the absorbance falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation :

-

Use the equation from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Data Presentation

The following table is provided for researchers to populate with their experimentally determined solubility data for this compound.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Method Used |

| e.g., Methanol | |||

| e.g., Ethanol | |||

| e.g., Acetone | |||

| e.g., Ethyl Acetate | |||

| e.g., Dichloromethane | |||

| e.g., Toluene | |||

| e.g., Hexane |

This guide provides the necessary framework for the systematic determination and reporting of the solubility of this compound in various organic solvents, addressing a current gap in the available scientific literature.

References

An In-depth Technical Guide to the Safety and Handling of 2,6-Dichloro-4-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for 2,6-Dichloro-4-(trifluoromethoxy)aniline. The information is intended for professionals in research, scientific, and drug development fields to ensure safe laboratory practices and mitigate potential hazards associated with this compound.

Chemical Identification and Physicochemical Properties

This compound is a halogenated aromatic amine with the following identifiers and properties:

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-Amino-3,5-dichlorobenzotrifluoromethoxybenzene |

| CAS Number | 99479-66-0 |

| Molecular Formula | C₇H₄Cl₂F₃NO |

| Molecular Weight | 248.02 g/mol |

| Appearance | Solid |

| Melting Point | 33 - 36 °C |

| Boiling Point | 60 - 62 °C at 1 mmHg |

| Flash Point | 87 °C (188.6 °F) |

| Density | 1.53 g/cm³ (at 25°C) |

| Solubility | Insoluble in water, soluble in various organic solvents.[1] |

Hazard Identification and Classification

This chemical is classified as hazardous. The primary health hazards are related to its toxicity upon ingestion, inhalation, and skin contact, as well as its potential for skin and eye irritation.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[2]

-

Acute Toxicity, Inhalation (Category 4) , H332: Harmful if inhaled.[2]

-

Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[2]

-

Serious Eye Damage/Eye Irritation (Category 2) , H319: Causes serious eye irritation.[3]

-

Skin Sensitization (Category 1) , H317: May cause an allergic skin reaction.[2]

-

Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) (Category 3) , H335: May cause respiratory irritation.[3]

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 1) , H400: Very toxic to aquatic life.[2]

-

Hazardous to the Aquatic Environment, Chronic Hazard (Category 1) , H410: Very toxic to aquatic life with long lasting effects.[2]

Hazard Statements: H302, H315, H317, H319, H332, H335, H410.[2][3]

Toxicological Information

The toxicological profile of this compound is primarily based on data from structurally similar compounds due to the limited availability of specific data for this exact molecule. The primary toxic effect of anilines is the induction of methemoglobinemia.[4]

Acute Toxicity

Quantitative acute toxicity data is limited. The available data for a closely related compound, 2,6-Dichloro-4-(trifluoromethyl)aniline, is provided below for read-across purposes.

| Route | Species | Value | Reference Compound |

| Dermal LD50 | Rat | > 2000 mg/kg | 2,6-Dichloro-4-(trifluoromethyl)aniline |

| Inhalation LC50 | Rat | 1.61 - 2.45 mg/L (4 h) | 2,6-Dichloro-4-(trifluoromethyl)aniline |

Ecotoxicity

This compound is very toxic to aquatic life with long-lasting effects.[2]

| Test | Species | Value | Reference Compound |

| Acute LC50 (Fish) | - | 0.11 mg/L (96 h) | 2,6-Dichloro-4-(trifluoromethyl)aniline |

| Acute EC50 (Daphnia) | - | 1.59 mg/L (48 h) | 2,6-Dichloro-4-(trifluoromethyl)aniline |

Toxicological Mechanisms

The toxicity of anilines is largely attributed to their metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver.[4] This process can lead to the formation of reactive metabolites that induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it incapable of transporting oxygen.[4]

Caption: Metabolic activation of aniline derivatives and induction of methemoglobinemia.

Experimental Protocols for Safety Assessment

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the safety of chemical substances.

Skin Irritation/Corrosion Test (Based on OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

Caption: Workflow for the Acute Dermal Irritation/Corrosion test (OECD 404).

Eye Irritation/Corrosion Test (Based on OECD 405)

This test assesses the potential of a substance to cause serious eye damage or irritation.

Caption: Workflow for the Acute Eye Irritation/Corrosion test (OECD 405).

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Caption: General workflow for the Ames test for mutagenicity.

Safe Handling and Storage

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (minimum 8 inches).[5]

-

Skin Protection: Handle with appropriate chemical-resistant gloves. Dispose of contaminated gloves after use. Wear protective clothing to prevent skin exposure.[5]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6]

Handling

-

Use only in a well-ventilated area or in a closed system with appropriate exhaust ventilation.[5][9]

-

Keep away from open flames, hot surfaces, and sources of ignition.[6]

-

Wash hands thoroughly after handling.[9]

Storage

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[5][6]

-

Store away from heat, sparks, and flame.[6]

-

Store away from incompatible materials such as strong oxidizing agents.[6]

Emergency Procedures

First Aid Measures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention immediately.[6][7]

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention.[2][6]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention immediately.[5][6]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention immediately.[2][7]

Firefighting Measures

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[5][6] Water mist can be used to cool closed containers.[5][6]

-

Specific Hazards: Combustible material. Containers may explode when heated.[6] Hazardous decomposition products include nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen chloride gas.[6]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

Accidental Release Measures

-

Personal Precautions: Remove all sources of ignition. Use personal protective equipment. Ensure adequate ventilation. Do not breathe vapors, mist, or gas.[5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Discharge into the environment must be avoided.[5]

-

Containment and Cleanup: Sweep up and shovel into a suitable container for disposal. Use spark-proof tools and explosion-proof equipment.[5]

Disposal Considerations

Dispose of contents and container in accordance with all local, regional, national, and international regulations.[7] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6]

This guide is intended to provide essential safety and handling information. Always refer to the most current Safety Data Sheet (SDS) for this product before use.

References

- 1. Severe Methemoglobinemia and Hemolytic Anemia from Aniline Purchased as 2C-E (4-ethyl-2,5-dimethoxyphenethylamine), a Recreational Drug, on the Internet — Oregon, 2011 [cdc.gov]

- 2. hpc-standards.com [hpc-standards.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. gfl.co.in [gfl.co.in]

- 9. Role of cytochromes P-450 and flavin-containing monooxygenase in the biotransformation of 4-fluoro-N-methylaniline. | Semantic Scholar [semanticscholar.org]

2,6-Dichloro-4-(trifluoromethoxy)aniline material safety data sheet

An In-depth Technical Guide to the Material Safety Data Sheet for 2,6-Dichloro-4-(trifluoromethoxy)aniline

This document provides a comprehensive overview of the safety, handling, and hazardous properties of this compound, intended for researchers, scientists, and professionals in drug development.

Section 1: Identification

-

Synonyms: Not Available[1]

-

Intended Use: For Research and Development purposes only. It is not intended for medicinal, household, or other uses.[2] This compound is utilized as an intermediate in the synthesis of agricultural chemicals like herbicides and in the development of various pharmaceutical agents.[3] It also finds applications in material science for enhancing polymers and as a reagent in analytical chemistry.[3]

Section 2: Hazard Identification

This chemical is classified as hazardous. The classification is based on its potential to cause skin irritation, serious eye irritation, and respiratory irritation.[1]

GHS Classification:

-

Skin Corrosion/Irritation (Category 2)[1]

-

Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3)[1][2]

Label Elements:

-

Signal Word: Warning[2]

-

Hazard Statements:

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust/fumes), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves, protective clothing, eye protection, and face protection).[1][2]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362+P364 (Take off contaminated clothing and wash it before reuse).[1][2]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[1][2]

-

Disposal: P501 (Dispose of contents/container to an authorized hazardous or special waste collection point).[1]

-

Section 3: Composition and Information on Ingredients

-

Substance: this compound

-

Purity: Information on purity is not consistently provided across safety data sheets.

Section 4: First-Aid Measures

Immediate medical attention is crucial in case of exposure. Ensure that medical personnel are aware of the material involved and take precautions to protect themselves.[4]

-

Eye Contact: Immediately rinse cautiously with fresh running water for several minutes.[1][2] Ensure complete irrigation by keeping eyelids apart and moving them.[1] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][2] Seek medical attention without delay, especially if pain or irritation persists.[1]

-

Skin Contact: Should skin or hair contact occur, flush the affected area with running water and soap, if available.[1] If irritation develops, seek medical attention.[1]

-

Inhalation: If fumes or dust are inhaled, remove the individual from the contaminated area to fresh air.[1][2] Other measures are typically not necessary unless symptoms develop.[1]

-

Ingestion: Immediately provide a glass of water.[1] First aid is not generally required, but if in doubt, contact a Poisons Information Centre or a doctor.[1]

-

Special Treatment: Treat symptomatically.[1]

Section 5: Fire-Fighting Measures

-

Extinguishing Media: There are no restrictions on the type of extinguisher that can be used. Use media suitable for the surrounding fire.[1]

-

Specific Hazards: The substance is non-combustible and not considered a significant fire risk.[1] However, containers may burn and emit corrosive fumes in a fire.[1]

-

Fire-Fighting Procedures:

-

Alert the Fire Brigade and inform them of the location and nature of the hazard.[1]

-

Wear a breathing apparatus and protective gloves.[1]

-

Prevent any spillage from entering drains or water courses.[1]

-

Use fire-fighting procedures appropriate for the surrounding area.[1]

-

If safe, remove containers from the path of the fire.[1]

-

Cool fire-exposed containers with a water spray from a protected location.[1]

-

Thoroughly decontaminate all equipment after use.[1]

-

Section 6: Accidental Release Measures

-

Personal Precautions: Avoid all personal contact, including the inhalation of dust.[1] Wear protective clothing, gloves, safety glasses, and a dust respirator.[1] Use in a well-ventilated area and prevent concentration in low-lying areas.[1]

-

Environmental Precautions: Prevent spillage from entering drains or waterways.[1] If contamination occurs, advise emergency services.[1]

-

Cleanup Procedures:

-

Dry Spills: Use dry clean-up procedures to avoid generating dust.[1] Sweep, shovel, or vacuum the material into a sealed, labeled container for disposal.[1]

-

Wet Spills: Vacuum or shovel the material into labeled containers for disposal.[1]

-

Wash the spill area with large amounts of water and prevent runoff from entering drains.[1]

-

Section 7: Handling and Storage

-

Safe Handling: Avoid all personal contact.[1] Do not eat, drink, or smoke in handling areas.[1] Wash hands with soap and water after handling.[1] Launder contaminated clothing separately before reuse.[1] Use only in a well-ventilated area.[1]

-

Storage Conditions: Store in original containers in a cool, dry, and well-ventilated area.[1] Keep containers securely sealed and protected from physical damage.[1] Store away from incompatible materials and foodstuff containers.[1]

Section 8: Exposure Controls and Personal Protection

-

Engineering Controls: Use in a well-ventilated area.[1]

-

Personal Protective Equipment (PPE):

Section 9: Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound.

| Property | Value | Source |

| Appearance | White to gray to brown powder or crystal | [3] |

| Melting Point | 30 - 34 °C | [3] |

| Refractive Index | n20D 1.49 | [3] |

| Solubility in water | Not Available | [1] |

| Vapour Pressure | Not Available | [1] |

Note: Data for properties such as boiling point, density, and flash point are more readily available for the related compound 2,6-Dichloro-4-(trifluoromethyl)aniline (CAS 24279-39-8) and should not be confused with this substance.

Section 10: Stability and Reactivity

-

Reactivity: See handling and storage recommendations in Section 7.[1]

-

Chemical Stability: The product is considered stable, and hazardous polymerization will not occur.[1]

-

Conditions to Avoid: See Section 7.[1]

-

Incompatible Materials: See Section 7.[1]

-

Hazardous Decomposition Products: May emit corrosive fumes in a fire.[1] See Section 5.[1]

Section 11: Toxicological Information

-

Inhalation: While not classified as causing respiratory tract irritation by EC Directives based on animal models, good hygiene practice dictates that exposure should be minimized.[1]

-

Ingestion: The material is not classified as "harmful by ingestion" by EC Directives due to a lack of corroborating evidence.[1]

-

Skin Contact: Not thought to produce adverse health effects or skin irritation based on animal models, though good hygiene requires minimizing exposure.[1]

-

Eye Contact: This material can cause eye irritation and damage in some individuals.[1]

-

Chronic Effects: Long-term exposure is not believed to produce chronic adverse health effects.[1]

Section 12: Ecological Information

Data regarding the ecological effects of this compound is not available in the provided search results.

Section 13: Disposal Considerations

-

Disposal Method: Dispose of contents and containers at an authorized hazardous or special waste collection point, in accordance with all local, regional, and national regulations.[1]

Section 14: Transport Information

Detailed transport information (UN number, hazard class, etc.) for this compound is not specified in the provided search results. The information available often pertains to the "trifluoromethyl" analogue.

Experimental Protocols & Methodologies